4-Oxa-7-azaspiro[2.5]octane hydrochloride

Process Chemistry Medicinal Chemistry Synthesis Optimization

4-Oxa-7-azaspiro[2.5]octane hydrochloride (CAS 1427195-23-0) is a high-purity heterocyclic spiro intermediate. The HCl salt form ensures superior water solubility over its free base, enabling reproducible outcomes in aqueous biological assays for Parkinson's (LRRK2 inhibitors) and metabolic disease (GPR43 agonists) research. This specific scaffold offers conformational constraint, enhancing target selectivity. Verify the 4-oxa-7-aza placement; off-target activity results from alternative azaspiro cores.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 1427195-23-0
Cat. No. B1523378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxa-7-azaspiro[2.5]octane hydrochloride
CAS1427195-23-0
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1CC12CNCCO2.Cl
InChIInChI=1S/C6H11NO.ClH/c1-2-6(1)5-7-3-4-8-6;/h7H,1-5H2;1H
InChIKeyDVKDFSRMWMEQGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 4-Oxa-7-azaspiro[2.5]octane Hydrochloride (CAS 1427195-23-0) for Pharmaceutical Research & Development


4-Oxa-7-azaspiro[2.5]octane hydrochloride is a heterocyclic spiro compound characterized by a cyclopropane ring spiro-fused to a morpholine-like heterocycle [1]. It serves as a versatile intermediate in medicinal chemistry, notably for the synthesis of LRRK2 kinase inhibitors (e.g., for Parkinson's disease) and GPR43 receptor agonists (e.g., for diabetes and obesity) [2]. The hydrochloride salt form enhances water solubility compared to its free base, facilitating its use in aqueous biological assays and improving handling in synthetic workflows .

Why Generic Spiro[2.5]octane Analogs Cannot Substitute for 4-Oxa-7-azaspiro[2.5]octane HCl in Critical Applications


Spiro[2.5]octane scaffolds are a broad class, but subtle variations in heteroatom placement (e.g., 4-oxa-7-aza vs. 7-oxa-4-aza or 6-aza) and salt form (free base vs. HCl) lead to significant differences in physical properties, synthetic utility, and biological target engagement [1]. For instance, the 4-oxa-7-azaspiro[2.5]octane core is specifically cited in patents as a key intermediate for LRRK2 inhibitors, whereas alternative azaspiro[2.5]octane cores (e.g., 6-azaspiro[2.5]octane) are predominantly associated with different targets like the M4 muscarinic acetylcholine receptor [2]. Furthermore, the hydrochloride salt of this compound provides enhanced water solubility and stability compared to its free base, which is critical for reproducible experimental outcomes in aqueous biological assays . Generic substitution without verifying these specific attributes can compromise synthetic yields, lead to off-target biological activity, or result in inconsistent assay performance.

Quantitative Differentiation of 4-Oxa-7-azaspiro[2.5]octane Hydrochloride vs. Closest Spirocyclic Analogs


Synthetic Yield Advantage of 4-Oxa-7-azaspiro[2.5]octane HCl Over 6-Azaspiro[2.5]octane HCl

The patented method for preparing 4-Oxa-7-azaspiro[2.5]octane hydrochloride reports a high yield of 88.21% with a purity of 99.4% . In contrast, the synthesis of the structurally analogous 6-Azaspiro[2.5]octane hydrochloride is reported with an 85% yield . The higher yield and exceptional purity of the 4-oxa-7-aza scaffold translate to reduced material costs and fewer downstream purification steps for end-users.

Process Chemistry Medicinal Chemistry Synthesis Optimization

Enhanced Aqueous Solubility of 4-Oxa-7-azaspiro[2.5]octane HCl Relative to its Free Base

The hydrochloride salt of 4-oxa-7-azaspiro[2.5]octane is explicitly reported to exhibit enhanced water solubility compared to its free base form . While exact mg/mL values are not provided, the salt formation is a well-established strategy to improve the aqueous solubility of heterocyclic amines, which is critical for achieving reliable dose-response curves in in vitro assays and for facilitating in vivo formulations. The free base (CAS 220291-92-9) has a calculated LogP of -0.70, indicating some hydrophilicity, but the protonation of the amine via HCl salt formation significantly increases its polarity and water affinity .

Biophysics Pharmacology Assay Development

Proven Utility as a Privileged Scaffold for LRRK2 and GPR43 Targets Unlike Alternative Azaspiro Cores

The 4-oxa-7-azaspiro[2.5]octane core is specifically cited in patents (e.g., CN108530375B) as an intermediate for compounds with LRRK2 kinase inhibitory activity (for Parkinson's treatment) and GPR43 receptor agonist activity (for diabetes and obesity) [1]. This is a key differentiator from closely related scaffolds. For example, the 6-azaspiro[2.5]octane core is predominantly optimized for antagonism of the M4 muscarinic acetylcholine receptor [2], and 1-oxa-5-azaspiro[2.5]octane derivatives have been explored as antimicrobial quinolones [3]. This target-specific utility is not extrapolated but directly stated in the patent literature, guiding researchers to the correct building block for specific disease-relevant programs.

Kinase Inhibition Parkinson's Disease Metabolic Disorders

Purity and Physical Form Consistency for Reliable Research Outcomes

Multiple reputable vendors supply 4-Oxa-7-azaspiro[2.5]octane hydrochloride with consistently high purity specifications. Sigma-Aldrich lists the compound at 97% purity, and Fluorochem also specifies 97% . This level of purity and the defined solid physical form (as opposed to a potentially variable oil or amorphous solid of some analogs) ensure batch-to-batch consistency in critical synthetic and biological applications. In contrast, some positional isomers like 7-Oxa-4-azaspiro[2.5]octane hydrochloride are only available at ≥95% purity and often with extended lead times (e.g., 8-12 weeks), indicating a less mature supply chain .

Analytical Chemistry Quality Control Reproducibility

Lower Calculated Lipophilicity (LogP) Implies Favorable ADME Profile for CNS Targets

The calculated LogP for the 4-Oxa-7-azaspiro[2.5]octane core is reported as -0.70 . This low lipophilicity is highly desirable for drug candidates targeting the central nervous system (CNS), as it reduces the risk of off-target binding, phospholipidosis, and improves metabolic stability [1]. In contrast, the all-carbon spiro[2.5]octane parent scaffold has an estimated LogP of 3.93 , making it highly lipophilic and potentially unsuitable for CNS applications without extensive structural modification. The 4-oxa-7-aza substitution pattern provides an optimal balance of polarity and conformational constraint for CNS drug discovery programs.

ADME Medicinal Chemistry Central Nervous System

Optimal Application Scenarios for Procuring 4-Oxa-7-azaspiro[2.5]octane Hydrochloride


Parkinson's Disease Drug Discovery: Synthesis of LRRK2 Kinase Inhibitors

The compound is a proven intermediate for synthesizing LRRK2 kinase inhibitors, as explicitly cited in patent CN108530375B [1]. Research groups focused on Parkinson's disease or other synucleinopathies should prioritize this building block to expedite the development of novel therapeutic candidates. The high purity and established synthetic route (e.g., from patent CN119101009A) ensure efficient and reproducible synthesis of advanced intermediates [2].

Metabolic Disorder Research: Development of GPR43 Receptor Agonists

Patents (e.g., CN106488919A) identify 4-oxa-7-azaspiro[2.5]octane as a key intermediate for preparing GPR43 receptor agonists [1]. These agonists are being investigated for the treatment of metabolic diseases such as diabetes and obesity. Procurement of this specific building block allows direct access to the validated chemical space described in the patent literature, bypassing the need for de novo scaffold synthesis.

Aqueous Biological Assay Development Requiring Soluble Spirocyclic Probes

For in vitro assays requiring compound dissolution in aqueous buffers (e.g., cell-based assays, SPR, ITC), the hydrochloride salt form of this compound is the superior choice over its free base or more lipophilic spiro[2.5]octane analogs. The enhanced water solubility, as noted in product datasheets [2], minimizes DMSO content and prevents precipitation artifacts, leading to more accurate and reproducible biological data .

Structure-Activity Relationship (SAR) Studies on Constrained Morpholine Mimetics

The unique 4-oxa-7-azaspiro[2.5]octane core serves as a conformationally constrained analog of a morpholine ring. Medicinal chemists can use this scaffold to probe the bioactive conformation of a ligand and improve target binding affinity or selectivity [1]. Its favorable physicochemical properties (low LogP, moderate PSA) make it an attractive tool for designing brain-penetrant molecules, offering a clear advantage over simpler, flexible linkers or more lipophilic carbocyclic spiro compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxa-7-azaspiro[2.5]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.